REACTION_CXSMILES
|
Br[CH2:2][C:3]([N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[NH:10]1[CH:14]=[C:13]([B:15]2[O:23][C:20]([CH3:22])([CH3:21])[C:17]([CH3:19])([CH3:18])[O:16]2)[CH:12]=[N:11]1>C(#N)C>[N:5]1([C:3](=[O:4])[CH2:2][N:11]2[CH:12]=[C:13]([B:15]3[O:16][C:17]([CH3:19])([CH3:18])[C:20]([CH3:22])([CH3:21])[O:23]3)[CH:14]=[N:10]2)[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N1CCCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Separated organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |